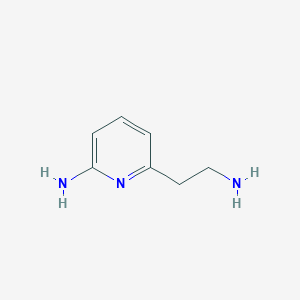
6-(2-Aminoethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“6-(2-Aminoethyl)pyridin-2-amine” is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound. It is also known by other names such as 2-pyridineethanamine, 6-amino- , 2-pyridin-2-ylethanamine , and others .
Synthesis Analysis
The synthesis of “6-(2-Aminoethyl)pyridin-2-amine” involves several steps. A new tripodal receptor 6,6-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1H NMR, 13C NMR, and IR analysis . The synthesis process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “6-(2-Aminoethyl)pyridin-2-amine” can be analyzed using various spectroscopic techniques. The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Chemical Reactions Analysis
Amines, including “6-(2-Aminoethyl)pyridin-2-amine”, are good nucleophiles in S N 2 reactions. As a result, the simplest method of alkylamine synthesis is by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Aminoethyl)pyridin-2-amine” include a refractive index of n20/D 1.536 (lit.), a boiling point of 92-93 °C/12 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) . The lower aliphatic amines are gaseous in nature with a fishy smell. Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Eigenschaften
IUPAC Name |
6-(2-aminoethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRLOZPYJYOHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminoethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

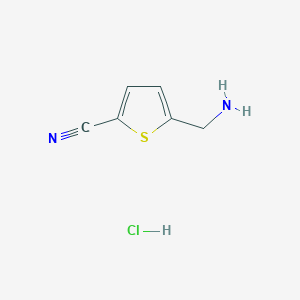
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
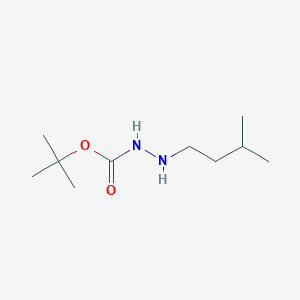
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
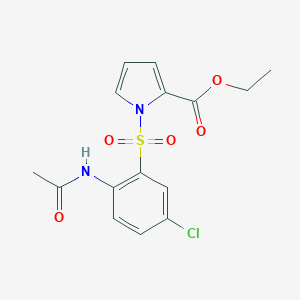

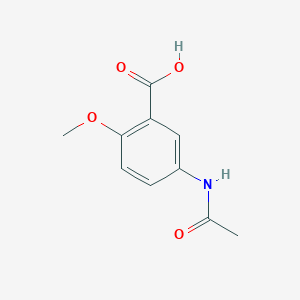
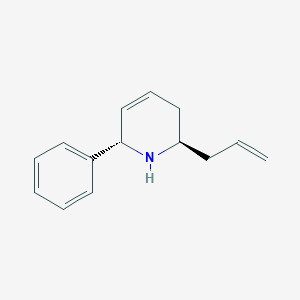
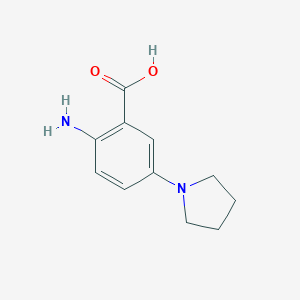
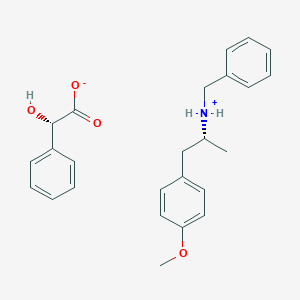
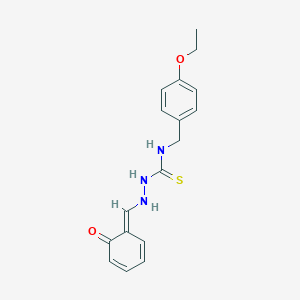
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
